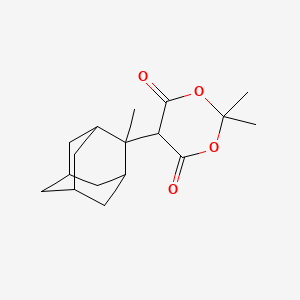

![molecular formula C19H16N4O5S B2871282 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 958612-05-0](/img/structure/B2871282.png)

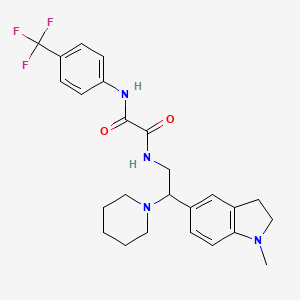

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocycles . Heterocycles are a versatile group of compounds due to their presence in many significant fields, including bioassay interactions with cells . They are often designed and synthesized by chemists through new strategies .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar heterocycles are often synthesized through condensation and hydrolysis followed by cyclization . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by various spectroscopic methods, including 1H, 13C, 2D NMR, and LC-MS .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various substitutions and transformations . The specific reactions would depend on the functional groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectroscopic methods . These properties can include things like molecular weight, solubility, melting point, and more.Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of various derivatives of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide and their screening for antimicrobial activity. For instance, Desai et al. (2013) synthesized a series of compounds for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi, suggesting potential for therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer and Kinase Inhibition

The study by Jiang et al. (2016) discovered a series of derivatives as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), a critical target for cancer treatment. These compounds showed high anticancer activity against various cancer cell lines, highlighting their potential as cancer therapeutics (Jiang et al., 2016).

Herbicidal Activity

Sherman et al. (1991) investigated pyrazole phenyl ether herbicides for their ability to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll biosynthesis pathway. This inhibition can lead to herbicidal activity, indicating potential applications in agriculture (Sherman et al., 1991).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit efficacy against various targets in the context of cancer treatment

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it is likely that it interacts with its targets to induce changes that lead to its therapeutic effects

Biochemical Pathways

Similar compounds have been found to affect various pathways related to cell proliferation and survival

Pharmacokinetics

Similar compounds have been found to exhibit favorable pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-28-13-8-6-12(7-9-13)22-18(15-10-29(27)11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIHYCRHJDUJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

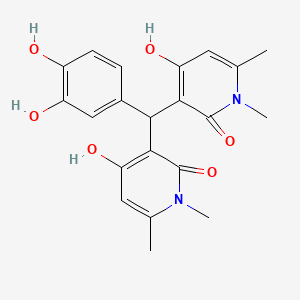

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2871202.png)

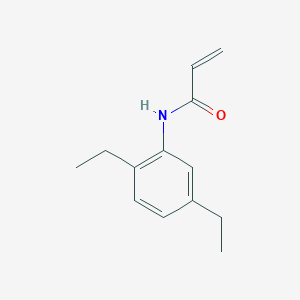

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

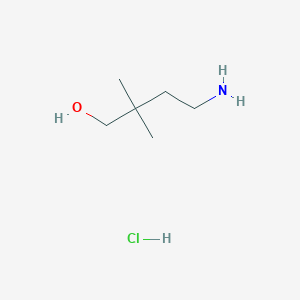

![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)

![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)